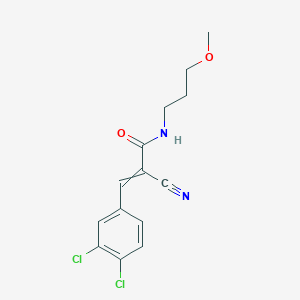
2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which breaks down endocannabinoids in the body. This compound has shown promising results in preclinical studies for the treatment of various diseases, including pain, inflammation, and anxiety.
Mécanisme D'action
2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide works by inhibiting the enzyme 2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are natural compounds that have analgesic and anti-inflammatory effects. By inhibiting 2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide, 2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide increases the levels of endocannabinoids in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines in animal models of inflammation, suggesting that it has anti-inflammatory effects. Additionally, it has been found to reduce the levels of pain-related molecules in animal models of pain, suggesting that it has analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide in lab experiments is its potency as an inhibitor of 2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide. This allows for the use of lower concentrations of the compound, reducing the risk of toxicity. However, one limitation of using this compound is that it may have off-target effects, which could complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of 2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide. One area of research is the development of more potent and selective 2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide inhibitors. Additionally, there is a need for further studies to determine the safety and efficacy of this compound in humans. Finally, there is a need for studies to investigate the potential therapeutic applications of this compound in other diseases, such as cancer and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide involves the reaction of 3,4-dichloroaniline with 3-methoxypropylamine to form the intermediate 3,4-dichloro-N-(3-methoxypropyl)aniline. This intermediate is then reacted with acrylonitrile in the presence of a base to form the final product.
Applications De Recherche Scientifique
2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to be effective in reducing pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. Additionally, it has been found to have anxiolytic effects in preclinical models of anxiety.
Propriétés
IUPAC Name |
2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-20-6-2-5-18-14(19)11(9-17)7-10-3-4-12(15)13(16)8-10/h3-4,7-8H,2,5-6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMMAZRWXNSVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-fluorophenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476791.png)


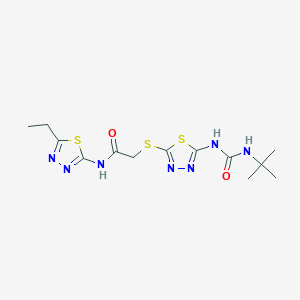
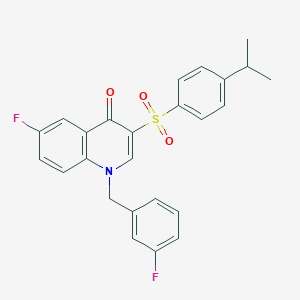

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2476799.png)

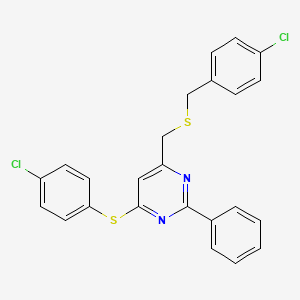
![7-bromo-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2476805.png)
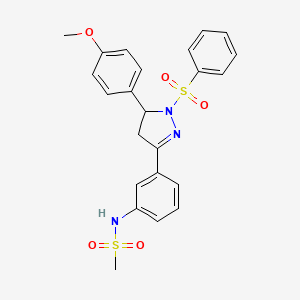
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dimethylphenyl)(methyl)amino]acetamide](/img/structure/B2476811.png)
![4-(4-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2476812.png)